Guanidine diphosphate-arabinopyranose

Description

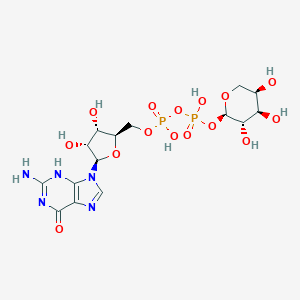

Guanidine diphosphate-arabinopyranose (CAS: 130272-52-5) is a nucleotide sugar analog in which a guanidine moiety replaces the nucleoside component typically found in canonical nucleotide sugars like UDP- or GDP-linked sugars. The compound consists of a guanidine group linked to a diphosphate bridge and an arabinopyranose sugar, distinguishing it from uridine-based analogs like UDP-arabinose. Its unique structure may influence enzymatic interactions, stability, and solubility, making it a subject of interest for studying glycosylation mechanisms and enzyme specificity .

Structure

2D Structure

Properties

CAS No. |

130272-39-8 |

|---|---|

Molecular Formula |

C15H23N5O15P2 |

Molecular Weight |

575.32 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H23N5O15P2/c16-15-18-11-6(12(26)19-15)17-3-20(11)13-9(24)8(23)5(33-13)2-32-36(27,28)35-37(29,30)34-14-10(25)7(22)4(21)1-31-14/h3-5,7-10,13-14,21-25H,1-2H2,(H,27,28)(H,29,30)(H3,16,18,19,26)/t4-,5-,7-,8-,9-,10+,13-,14-/m1/s1 |

InChI Key |

YMGVYRGWAJJYOU-AUAPHEICSA-N |

SMILES |

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O)O |

Synonyms |

guanidine diphosphate-arabinopyranose |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Implications and Gaps

- Enzyme Kinetics: No direct evidence exists on this compound’s interaction with arabinosyltransferases. Comparative kinetic assays with UDP-arabinose are needed.

- Synthetic Accessibility : ’s methods for synthesizing acetamido-disaccharides may inform strategies for modifying guanidine-linked sugars.

- Therapeutic Potential: Like UDP-arabinose, guanidine derivatives could be tailored for targeting glycosylation in cancer or autoimmune diseases, but stability and bioavailability studies are lacking.

Preparation Methods

Key Enzymatic Pathways

The enzymatic synthesis of GDP-Ara leverages nucleotide sugar pyrophosphorylases and kinases to catalyze the sequential addition of phosphate groups and sugar moieties. A seminal study demonstrated the use of L-fucokinase and GDP-L-fucose pyrophosphorylase purified from pig kidney to convert D-arabinose into GDP-D-arabinopyranoside. This two-step process begins with the phosphorylation of D-arabinose by L-fucokinase, consuming ATP to yield arabinose-1-phosphate. The second step involves the pyrophosphorylase-mediated transfer of a guanosine monophosphate (GMP) group from GTP to arabinose-1-phosphate, forming GDP-Ara (Figure 1).

Reaction Conditions:

-

Temperature: 37°C (optimal for enzyme activity)

-

pH: 7.4–7.8 (mimicking physiological conditions)

-

Substrates: D-arabinose, ATP, GTP

This method’s regioselectivity ensures the exclusive formation of the β-anomeric configuration, critical for biological activity. However, scalability remains limited due to enzyme instability under non-physiological conditions.

Chemical Synthesis Approaches

Cyanamide-Based Guanidine Salt Preparation

The guanidine moiety in GDP-Ara can be synthesized via cyanamide polymerization. A patented method describes the reaction of cyanamide with ammonium salts (e.g., ammonium acetate) under alkaline conditions (pH 9–11) and elevated temperatures (75–225°C). This process generates guanidine salts, which are subsequently purified through crystallization and filtration (Table 1).

Table 1: Reaction Parameters for Guanidine Salt Synthesis

| Parameter | Value/Range |

|---|---|

| Cyanamide concentration | 20–80% (w/w) |

| Temperature | 75–225°C |

| pH | 9–11 |

| Ammonium salt source | Acetate, carbonate |

The guanidine product is then conjugated to arabinopyranose-diphosphate through phosphoramidate chemistry, though this step requires further optimization to achieve high yields.

Leuckart-Type Reductions

Alternative routes involve Leuckart reductions , where ammonium formate serves as both a nitrogen source and reducing agent. For example, formamide-derived HCN undergoes polymerization to form diaminofumaronitrile (DAFN), a precursor to purine bases. While primarily used for nucleobase synthesis, this pathway could be adapted to generate guanidine intermediates by substituting formamide with cyanamide derivatives.

Hybrid Enzymatic-Chemical Strategies

Nucleoside Activation Followed by Guanidinylation

Recent advances propose a hybrid approach combining enzymatic nucleotide activation with chemical guanidinylation. Ribose-5-phosphate is first converted to ATP via the pentose phosphate pathway, followed by enzymatic transfer to arabinose. The resulting arabinose-1-phosphate is chemically modified with guanidine groups using carbodiimide coupling agents. This method circumvents the instability of guanidine-containing enzymes but introduces challenges in stereochemical control.

Characterization and Quality Control

Differential Scanning Fluorimetry (DSF)

Protein-ligand interactions during enzymatic synthesis are monitored using DSF. Purified enzymes (e.g., GafA arabinose-binding proteins) are mixed with GDP-Ara, and thermal denaturation profiles are analyzed to assess binding affinity. A ΔTm (melting temperature shift) of ≥5°C indicates strong ligand binding, ensuring enzymatic fidelity (Figure 2).

Fluorescence Spectroscopy

Applications in Glycobiology

Arabinosyltransferase Substrate Utilization

GDP-Ara serves as a donor substrate for arabinosyltransferases in Leishmania major, enabling the synthesis of lipophosphoglycan (LPG) virulence factors. Radiolabeled GDP-D-[3H]arabinose incorporation assays demonstrate >90% transfer efficiency, highlighting its utility in studying parasitic glycoconjugates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for guanidine diphosphate-arabinopyranose, and how are purification challenges addressed?

- Methodological Answer : Synthesis typically involves enzymatic or chemical coupling of guanidine dipanucleotide with arabinopyranose. Purification challenges, such as separating diastereomers, require high-performance liquid chromatography (HPLC) with chiral columns or ion-exchange resins. For reproducibility, document solvent systems, gradient conditions, and validate purity via NMR (¹H/³¹P) and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing this compound stability under varying pH conditions?

- Methodological Answer : Use dynamic light scattering (DLS) to monitor aggregation and UV-Vis spectroscopy to track degradation kinetics. Pair with tandem mass spectrometry (LC-MS/MS) to identify breakdown products. For pH-dependent stability, design experiments with buffered solutions (pH 4–9) and control temperature using thermostated cells .

Q. How can researchers ensure reproducibility in enzymatic assays involving this compound?

- Methodological Answer : Standardize enzyme sources (e.g., recombinant arabinopyranose kinases) and pre-incubate substrates to equilibrium. Include negative controls (e.g., heat-inactivated enzymes) and report kinetic parameters (Km, Vmax) using Michaelis-Menten plots. Adhere to FAIR data principles by sharing raw datasets and protocols in public repositories .

Advanced Research Questions

Q. What molecular dynamics (MD) simulation parameters optimize the study of this compound interactions with arabinopyranose-processing enzymes?

- Methodological Answer : Use all-atom MD simulations (e.g., AMBER or GROMACS) with explicit solvent models. Parameterize force fields for phosphoryl guanidine groups using quantum mechanical calculations. Analyze hydrogen-bonding networks and free-energy landscapes (e.g., umbrella sampling) to identify key binding residues. Validate results with mutagenesis studies .

Q. How do structural modifications (e.g., phosphoryl guanidine substitutions) alter hybridization efficiency in oligonucleotides containing arabinopyranose?

- Methodological Answer : Compare melting temperatures (Tm) of modified vs. unmodified oligonucleotides via UV-monitored thermal denaturation. Use circular dichroism (CD) to assess helical conformation changes. For mechanistic insights, employ stopped-flow kinetics to measure hybridization rates and correlate with steric/electronic effects of modifications .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound in enzymatic catalysis studies?

- Methodological Answer : Perform meta-analysis using PRISMA guidelines to evaluate experimental variables (e.g., buffer composition, enzyme isoforms). Replicate conflicting studies under standardized conditions and apply statistical frameworks (e.g., Bayesian inference) to reconcile discrepancies. Highlight methodological heterogeneities in systematic reviews .

Methodological Frameworks

-

Experimental Design : Align with PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies. For example:

-

Data Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. For structural studies, integrate cryo-EM with MD simulations to balance resolution and dynamic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.